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Introduction to ADAM17 in Hematological Systems
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha

Converting Enzyme (TACE), is a transmembrane zinc-dependent metalloprotease that plays a

pivotal role in a process called "ectodomain shedding." This process involves the cleavage and

release of the extracellular domains of a wide array of membrane-bound proteins, including

cytokines, growth factors, receptors, and adhesion molecules. With over 80 identified

substrates, ADAM17 is a critical regulator of numerous physiological and pathological

processes, including inflammation, immunity, and cancer progression.[1]

In the context of hematology, ADAM17 is expressed in various hematopoietic cells, including

neutrophils, monocytes, lymphocytes, and their progenitors. Its activity is crucial for normal

immune cell development and function. For instance, non-lymphocyte expression of ADAM17 is

required for normal T-cell and B-cell development.[2] ADAM17-mediated shedding of L-selectin

on leukocytes regulates their recruitment to sites of inflammation.[3][4] Furthermore, ADAM17

is implicated in the activation of T-cells through the cleavage of various surface molecules.[5]

The dysregulation of ADAM17 activity is increasingly recognized as a key factor in the

pathophysiology of hematological malignancies. By shedding ligands for the Epidermal Growth

Factor Receptor (EGFR) and activating the Notch signaling pathway, ADAM17 can promote the

proliferation, survival, and drug resistance of cancer cells.[6][7] Its role in cleaving TNF-α and

other inflammatory cytokines contributes to the chronic inflammatory microenvironment that
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supports tumor growth.[8] Consequently, the inhibition of ADAM17 has emerged as a promising

therapeutic strategy for a range of hematological disorders, from inflammatory conditions to

cancers like leukemia and lymphoma.[6][9]

Key Substrates of ADAM17 in Hematology
ADAM17's influence on hematological processes is dictated by its broad substrate repertoire.

The shedding of these substrates can have profound effects on cell signaling, adhesion, and

immune responses.
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Substrate Class
Key Hematological
Substrates

Function in Hematology

Cytokines
Tumor Necrosis Factor-α

(TNF-α)

A major pro-inflammatory

cytokine involved in systemic

inflammation and the tumor

microenvironment.[10]

Colony-Stimulating Factor 1

(CSF-1)

Regulates the proliferation and

differentiation of macrophages.

[8]

Cytokine Receptors
TNF Receptor I (TNFR1) & II

(TNFR2)

Modulates cellular responses

to TNF-α, influencing

inflammation and apoptosis.[3]

IL-6 Receptor (IL-6R)

Shedding of IL-6R enables

"trans-signaling," which has

pro-inflammatory effects.[11]

Adhesion Molecules L-selectin (CD62L)

Mediates the initial tethering

and rolling of leukocytes on

endothelial surfaces.[3]

ICAM-1, VCAM-1

Involved in the firm adhesion

of leukocytes to the

endothelium.[3]

Growth Factor Ligands
EGFR Ligands (e.g., TGF-α,

Amphiregulin, HB-EGF)

Activation of EGFR signaling

promotes cell proliferation and

survival.[4]

Signaling Receptors Notch1

Critical for T-cell development

and implicated in T-cell acute

lymphoblastic leukemia (T-

ALL).[7][12]

CD16 (FcγRIIIA)

An Fc receptor on NK cells that

mediates antibody-dependent

cell-mediated cytotoxicity.[9]
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ADAM17 Inhibitors: Quantitative Data
A number of small molecule inhibitors targeting ADAM17 have been developed and evaluated

in preclinical models of hematological and other diseases. The following table summarizes the

inhibitory potency of selected compounds.

Inhibitor Target(s) IC50 / Ki Value Assay System Reference(s)

TMI-1 ADAM17, MMPs

IC50 = 8.4 nM

(ADAM17); Ki =

0.079 nM

(ADAM17)

Cell-free enzyme

assay
[13][14][15]

IC50 = 200 nM

(TNF-α

secretion)

THP-1 cells [13][14]

GW280264X
ADAM17,

ADAM10

IC50 = 8.0 nM

(ADAM17)
Not specified [16][17]

IC50 = 11.5 nM

(ADAM10)
Not specified [16][17]

INCB7839

(Aderbasib)

ADAM17,

ADAM10

Low nanomolar

inhibitor
Not specified [9][18]

KP-457 ADAM17 IC50 = 11.1 nM Not specified [19]

ADAM10 IC50 = 748 nM Not specified [19]

Experimental Protocols
Fluorogenic ADAM17 Activity Assay
This assay measures the enzymatic activity of ADAM17 using a fluorogenic peptide substrate.

Materials:

Recombinant human ADAM17 enzyme

ADAM17 fluorogenic substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)[19]
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Assay Buffer (e.g., 50 mM Tris, 15 mM NaCl, 5 µM ZnCl2, pH 7.5)[20]

96-well black microplate

Fluorimeter

Procedure:

Prepare Master Mixture: For the required number of wells, prepare a master mixture

containing the assay buffer and the fluorogenic substrate.

Dispense Master Mixture: Add the master mixture to the appropriate wells of the 96-well

plate ("Positive Control," "Test Inhibitor," and "Blank").

Prepare Inhibitor Solutions: If testing inhibitors, prepare serial dilutions at a concentration 10-

fold higher than the final desired concentration. The final DMSO concentration in the assay

should not exceed 1%.[21]

Add Inhibitor: Add the diluted inhibitor solutions to the "Test Inhibitor" wells. Add inhibitor

buffer (without the compound) to the "Positive Control" and "Blank" wells.

Prepare Enzyme Solution: Dilute the recombinant ADAM17 in assay buffer to the desired

concentration (e.g., 1.25 ng/µl for a final concentration of 25 ng/reaction).[21] Keep the

diluted enzyme on ice.

Initiate Reaction: Add the diluted ADAM17 solution to the "Positive Control" and "Test

Inhibitor" wells. Add assay buffer without the enzyme to the "Blank" wells.

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[20]

Measurement: Measure the fluorescence intensity using a fluorimeter with the appropriate

excitation and emission wavelengths for the substrate (e.g., λex = 340 nm, λem = 380 nm).

[22]

Data Analysis: Subtract the fluorescence of the "Blank" from all other readings. Calculate the

percent inhibition for each inhibitor concentration and determine the IC50 value.
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Cell-Based TNF-α Shedding Assay (THP-1 Cells)
This assay measures the ability of inhibitors to block ADAM17-mediated shedding of TNF-α

from the surface of monocytic THP-1 cells.

Materials:

THP-1 human monocytic cell line

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Lipopolysaccharide (LPS) to stimulate TNF-α production and shedding

ADAM17 inhibitors

Human TNF-α ELISA kit or HTRF/AlphaLISA assay kit[23]

96-well cell culture plate

Procedure:

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of approximately 3000

cells/well.[23]

Inhibitor Treatment: Add serial dilutions of the ADAM17 inhibitors to the wells. Include a

vehicle control (e.g., DMSO).

Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce TNF-α

expression and shedding.[23]

Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 17

hours).[23]

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

TNF-α Quantification: Measure the concentration of soluble TNF-α in the supernatant using a

human TNF-α ELISA, HTRF, or AlphaLISA kit according to the manufacturer's instructions.

[23][24]
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Data Analysis: Calculate the percent inhibition of TNF-α shedding for each inhibitor

concentration and determine the IC50 value.

L-selectin Shedding Assay from Leukocytes
This assay assesses the effect of ADAM17 inhibition on the shedding of L-selectin from the

surface of leukocytes, which can be measured by flow cytometry.

Materials:

Isolated primary leukocytes (e.g., neutrophils, lymphocytes) or a suitable cell line (e.g.,

Jurkat T-cells)

Cell culture medium

Phorbol 12-myristate 13-acetate (PMA) or other stimuli to induce shedding

ADAM17 inhibitors

Fluorescently-labeled anti-human CD62L (L-selectin) antibody

Flow cytometer

Procedure:

Cell Preparation: Prepare a single-cell suspension of leukocytes in culture medium.

Inhibitor Pre-treatment: Pre-incubate the cells with serial dilutions of the ADAM17 inhibitors

or a vehicle control for a short period (e.g., 30 minutes) at 37°C.[25]

Stimulation: Add PMA to the cell suspension to a final concentration that induces L-selectin

shedding.

Incubation: Incubate the cells at 37°C for a specified time (e.g., 30 minutes).[25]

Staining: Wash the cells and stain with a fluorescently-labeled anti-CD62L antibody

according to the manufacturer's protocol.
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Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence

intensity (MFI) of L-selectin on the cell surface.

Data Analysis: Compare the MFI of L-selectin in inhibitor-treated samples to the vehicle

control to determine the extent of shedding inhibition.

Signaling Pathways and Experimental Workflows
ADAM17-Mediated EGFR Signaling in Hematological
Malignancies
In several hematological cancers, ADAM17-mediated shedding of EGFR ligands, such as

amphiregulin and HB-EGF, from the surface of cancer cells or surrounding stromal cells can

lead to the autocrine or paracrine activation of the EGFR signaling cascade. This promotes

cancer cell proliferation and survival.
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Caption: ADAM17 sheds EGFR ligands, leading to EGFR activation and downstream pro-

survival signaling.

ADAM17 in Notch Signaling Activation in T-ALL
In T-cell acute lymphoblastic leukemia (T-ALL), ADAM17 can contribute to the ligand-

independent activation of Notch1 signaling, a key driver of this disease. This occurs through the

cleavage of the Notch1 receptor, which is a critical step in the release of the Notch intracellular

domain (NICD) that translocates to the nucleus to regulate gene expression.
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Caption: ADAM17 participates in Notch1 activation, a key pathway in T-ALL.
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Experimental Workflow for Evaluating ADAM17
Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of novel

ADAM17 inhibitors for hematological applications.
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Caption: Preclinical workflow for the evaluation of ADAM17 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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